N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide

Catalog No.
S2712301
CAS No.
1351595-14-6
M.F
C13H19NO2
M. Wt
221.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarb...

CAS Number

1351595-14-6

Product Name

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide

Molecular Formula

C13H19NO2

Molecular Weight

221.3

InChI

InChI=1S/C13H19NO2/c1-9-7-12(10(2)16-9)8-14-13(15)11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,14,15)

InChI Key

KMHJNRIJYVERJK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)CNC(=O)C2CCCC2

solubility

soluble

Optical and Photophysical Investigation

Crystal Structure and Hirshfeld Surface Analysis

Furan Platform Chemicals

Synthesis of Functionalized Tetrahydrofuran Derivatives

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide is a chemical compound characterized by its unique structure, which combines a cyclopentanecarboxamide moiety with a 2,5-dimethylfuran group. This compound has garnered significant attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. The structural formula can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}

This compound is noted for its versatility and potential utility in synthetic chemistry and pharmacology, making it a subject of interest for ongoing research and development.

  • Oxidation: The furan ring can be oxidized to yield furanones.
  • Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to produce alcohol derivatives.
  • Substitution: Methyl groups on the furan ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as effective reducing agents.
  • Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

The reactions lead to various products:

  • Oxidation results in the formation of furanones.
  • Reduction yields alcohol derivatives.
  • Substitution produces a range of substituted furan derivatives.

Research indicates that N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide exhibits potential biological activity. Preliminary studies suggest it may possess antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets, potentially inhibiting enzymes related to cancer cell proliferation. This biological activity positions the compound as a candidate for further investigation in drug development.

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide typically involves the reaction of 2,5-dimethylfuran with cyclopentanecarboxylic acid chloride. This reaction is performed in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis. The resulting product is purified through column chromatography to achieve high yield.

Industrial Production Methods

For industrial applications, similar synthetic routes are employed but scaled up for efficiency. Continuous flow reactors and automated systems may be utilized to enhance production yield. Additionally, adopting green chemistry principles—such as using environmentally benign solvents—can improve sustainability in the production process.

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer effects.
  • Medicine: Explored as a drug candidate due to its unique structural properties.
  • Industry: Used in developing new materials and catalysts.

The interaction studies involving N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide focus on its binding affinity with various biological targets. These studies reveal that the compound may modulate enzyme activities associated with disease pathways, particularly in cancer biology. Further research is necessary to elucidate the precise mechanisms underlying these interactions and their implications for therapeutic use.

Several compounds share structural similarities with N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide:

  • N-[(2,5-dimethylfuran-3-yl)methyl]-1,3-dimethyl-1H-1,2,4-triazol-5-amine
  • N-((2,5-dimethylfuran-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Uniqueness

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide is distinguished by its unique combination of a cyclopentanecarboxamide group and a 2,5-dimethylfuran moiety. This specific structural arrangement imparts distinct chemical and biological properties that are not found in other similar compounds, making it particularly valuable for various applications in research and industry.

XLogP3

2.4

Dates

Last modified: 08-16-2023

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